1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione
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Overview
Description
1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a broad spectrum of pharmacological activity .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antibacterial, antimycobacterial, and antitumor activities .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione typically involves the condensation of 2-methyl-5-(propan-2-yl)benzylamine with isatin (1H-indole-2,3-dione) under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-propanone: A mono-substituted benzene derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-2-carboxylic acid: Another indole derivative with various biological activities.
Uniqueness
1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole ring and the presence of the benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[(2-methyl-5-propan-2-ylphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-12(2)14-9-8-13(3)15(10-14)11-20-17-7-5-4-6-16(17)18(21)19(20)22/h4-10,12H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENKWYSXUGLISZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)CN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170793 |
Source
|
Record name | 1-[[2-Methyl-5-(1-methylethyl)phenyl]methyl]-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401170793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688038-80-4 |
Source
|
Record name | 1-[[2-Methyl-5-(1-methylethyl)phenyl]methyl]-1H-indole-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=688038-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[2-Methyl-5-(1-methylethyl)phenyl]methyl]-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401170793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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